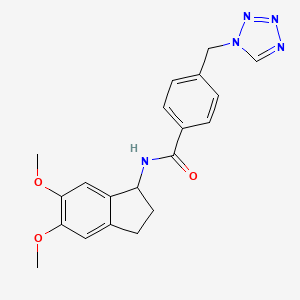
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes an indene moiety, a tetrazole ring, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. This often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cyclization reactions involving nitriles and azides under acidic or basic conditions.
Coupling with Benzamide: The final step involves coupling the indene-tetrazole intermediate with a benzamide derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indene moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide or the double bonds in the indene structure.
Substitution: Substitution reactions could occur at the aromatic rings, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be tested for activity against various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating their activity.
Pathway Modulation: The compound might affect specific signaling pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide: A closely related compound with slight structural variations.
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-imidazol-1-ylmethyl)benzamide: Another similar compound with an imidazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-tetraazol-1-ylmethyl)benzamide” lies in its specific combination of functional groups, which might confer unique chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H21N5O3 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(tetrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C20H21N5O3/c1-27-18-9-15-7-8-17(16(15)10-19(18)28-2)22-20(26)14-5-3-13(4-6-14)11-25-12-21-23-24-25/h3-6,9-10,12,17H,7-8,11H2,1-2H3,(H,22,26) |
Clave InChI |
WRHOTEIGSMETQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC=C(C=C3)CN4C=NN=N4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)
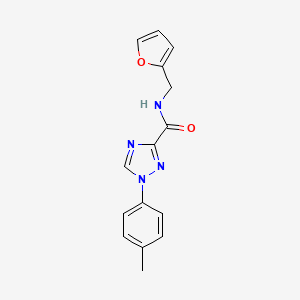
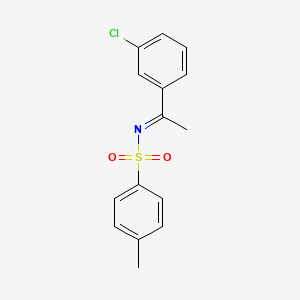
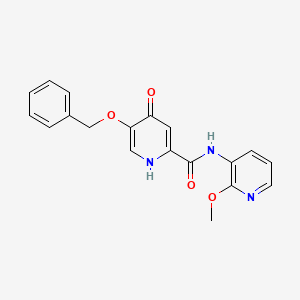
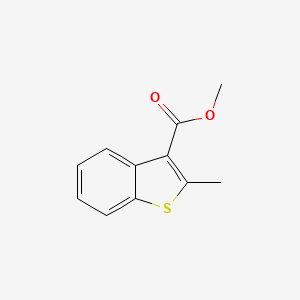
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366688.png)
![1-({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)piperidine](/img/structure/B13366690.png)
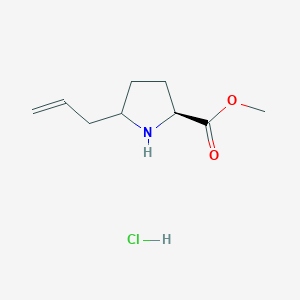

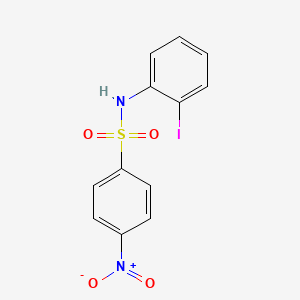
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
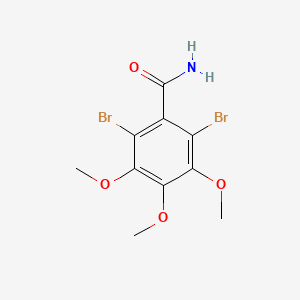
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)
